![molecular formula C15H16Cl2N5O6+ B13828747 (2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)

(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

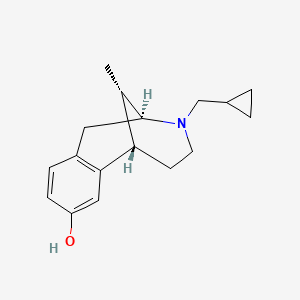

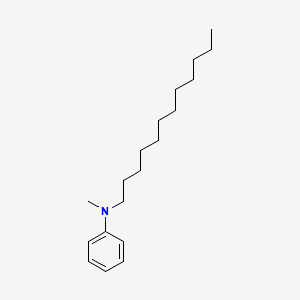

Lamotrigine N2-glucuronide is a major metabolite of lamotrigine, a widely used second-generation antiepileptic drug. Lamotrigine is primarily used for the treatment of focal and generalized seizures in both adults and children. Following oral administration, lamotrigine is rapidly absorbed and undergoes extensive metabolism by glucuronidation, where approximately 75% of the dose is converted to lamotrigine N2-glucuronide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lamotrigine N2-glucuronide is synthesized through the glucuronidation of lamotrigine. This process is primarily catalyzed by the uridine-diphosphate-glucuronosyltransferase (UGT) family of enzymes, specifically the 1A4 and 2B7 isoforms . The reaction involves the conjugation of lamotrigine with glucuronic acid, resulting in the formation of lamotrigine N2-glucuronide.

Industrial Production Methods: Industrial production of lamotrigine N2-glucuronide typically involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure efficient conversion of lamotrigine to its glucuronide metabolite .

Analyse Chemischer Reaktionen

Types of Reactions: Lamotrigine N2-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to lamotrigine, facilitated by UGT enzymes .

Common Reagents and Conditions: The glucuronidation reaction requires lamotrigine, glucuronic acid, and UGT enzymes. The reaction is typically carried out in an aqueous buffer solution at physiological pH and temperature to mimic the conditions in the human body .

Major Products: The major product of the glucuronidation reaction is lamotrigine N2-glucuronide. This metabolite is then excreted from the body via the urinary system .

Wissenschaftliche Forschungsanwendungen

Lamotrigine N2-glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways of lamotrigine and to monitor therapeutic drug levels in patients. The compound is also utilized in the development of analytical methods for the quantification of lamotrigine and its metabolites in biological samples .

Wirkmechanismus

The mechanism of action of lamotrigine N2-glucuronide is primarily related to its role as a metabolite of lamotrigine. Lamotrigine exerts its effects by inhibiting voltage-sensitive sodium channels, stabilizing neuronal membranes, and reducing the release of excitatory neurotransmitters such as glutamate . The glucuronidation of lamotrigine to form lamotrigine N2-glucuronide is a detoxification process that facilitates the excretion of the drug from the body .

Vergleich Mit ähnlichen Verbindungen

Lamotrigine N2-glucuronide is unique in its specific glucuronidation pathway and its role as a major metabolite of lamotrigine. Similar compounds include other glucuronide metabolites of antiepileptic drugs, such as valproic acid glucuronide and carbamazepine glucuronide. These compounds also undergo glucuronidation as a means of detoxification and excretion, but they differ in their parent drug structures and specific metabolic pathways .

Eigenschaften

Molekularformel |

C15H16Cl2N5O6+ |

|---|---|

Molekulargewicht |

433.2 g/mol |

IUPAC-Name |

(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(18)20-15(19)22(21-7)13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H4,18,19,20,26,27)/p+1/t8-,9-,10+,11-,13?/m0/s1 |

InChI-Schlüssel |

IEVMENHZPOWVGO-NJMOVEGISA-O |

Isomerische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3C(C(C(C(O3)C(=O)O)O)O)O)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B13828679.png)

![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)

![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)

![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)

![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)